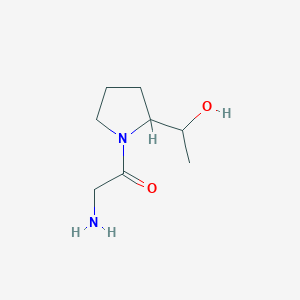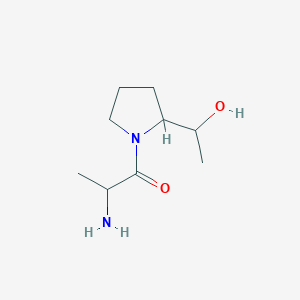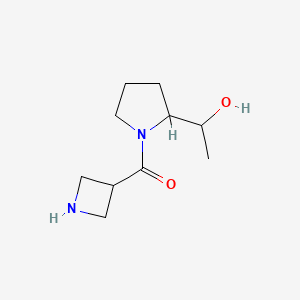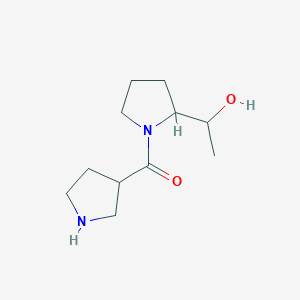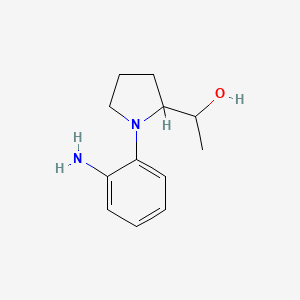![molecular formula C11H22N2 B1477827 4-Dimethylaminomethyl-bicyclo[2.2.2]oct-1-ylamine CAS No. 1934957-70-6](/img/structure/B1477827.png)
4-Dimethylaminomethyl-bicyclo[2.2.2]oct-1-ylamine
Descripción general
Descripción
4-Dimethylaminomethyl-bicyclo[2.2.2]oct-1-ylamine, also known as DMAMCO, is an organic compound with a molecular formula of C9H17N. It is a colorless liquid with a boiling point of 175 °C and a melting point of -18 °C. DMAMCO is a versatile compound that is used in a variety of applications, including synthesis, scientific research, and drug discovery.
Aplicaciones Científicas De Investigación
4-Dimethylaminomethyl-bicyclo[2.2.2]oct-1-ylamine has a variety of scientific research applications. It is used in the synthesis of other organic compounds, such as amino acids and peptides. It is also used in the synthesis of polymers and other materials. In addition, 4-Dimethylaminomethyl-bicyclo[2.2.2]oct-1-ylamine is used in drug discovery, as it can be used to synthesize novel compounds that may have therapeutic potential. It is also used to study the structure and function of proteins, as it can be used to modify existing proteins or create new ones. Finally, 4-Dimethylaminomethyl-bicyclo[2.2.2]oct-1-ylamine is used in the study of enzyme kinetics, as it can be used to study the effects of various substrates on enzyme activity.
Mecanismo De Acción
The mechanism of action of 4-Dimethylaminomethyl-bicyclo[2.2.2]oct-1-ylamine is not fully understood. However, it is believed that the compound acts as a proton donor, donating a proton to the substrate molecule. This causes the substrate molecule to become more reactive, allowing it to react with other molecules more quickly. In addition, 4-Dimethylaminomethyl-bicyclo[2.2.2]oct-1-ylamine can act as an electron donor, donating electrons to the substrate molecule. This can increase the reactivity of the substrate molecule, allowing it to react with other molecules more quickly.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Dimethylaminomethyl-bicyclo[2.2.2]oct-1-ylamine are not fully understood. However, it is believed that the compound can act as an enzyme activator, increasing the activity of certain enzymes. It is also believed that 4-Dimethylaminomethyl-bicyclo[2.2.2]oct-1-ylamine can act as a neurotransmitter, affecting the transmission of nerve impulses. In addition, 4-Dimethylaminomethyl-bicyclo[2.2.2]oct-1-ylamine is believed to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Dimethylaminomethyl-bicyclo[2.2.2]oct-1-ylamine has several advantages for laboratory experiments. The compound is relatively easy to synthesize, and the reaction can be performed in a one-pot synthesis. In addition, 4-Dimethylaminomethyl-bicyclo[2.2.2]oct-1-ylamine is relatively stable, making it suitable for long-term storage. However, there are also some limitations to using 4-Dimethylaminomethyl-bicyclo[2.2.2]oct-1-ylamine in laboratory experiments. The compound is toxic and should be handled with care. In addition, the compound is flammable and should be handled with caution.
Direcciones Futuras
There are several potential future directions for 4-Dimethylaminomethyl-bicyclo[2.2.2]oct-1-ylamine. One potential direction is to explore the compound’s potential as an enzyme activator. This could lead to the development of new drugs or therapeutic agents. In addition, further research into the compound’s mechanism of action could lead to the development of new synthetic methods. Finally, further research into the biochemical and physiological effects of 4-Dimethylaminomethyl-bicyclo[2.2.2]oct-1-ylamine could lead to the development of new treatments for various diseases.
Propiedades
IUPAC Name |
4-[(dimethylamino)methyl]bicyclo[2.2.2]octan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-13(2)9-10-3-6-11(12,7-4-10)8-5-10/h3-9,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIYFPSZVBKVBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC12CCC(CC1)(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




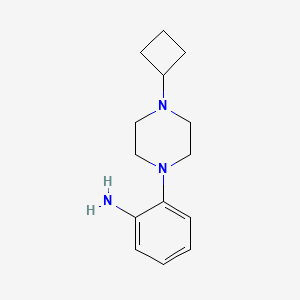
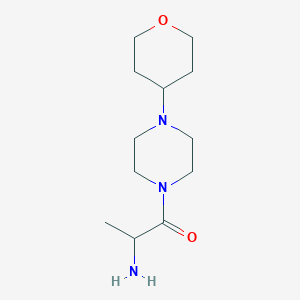


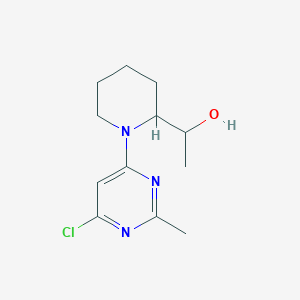
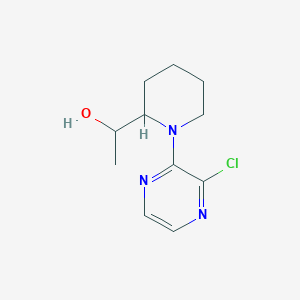
![4-(2-Azidoethyl)-7-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1477756.png)

